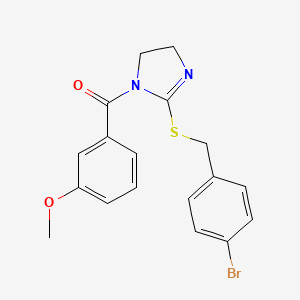
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17BrN2O2S and its molecular weight is 405.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including a thioether linkage and an imidazole ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Structural Overview
The compound can be represented as follows:
This structure includes:
- Imidazole ring : Known for its role in biological systems and interaction with histidine-containing enzymes.
- Bromobenzylthio group : Imparts unique electronic properties and potential for halogen bonding.
- Methoxyphenyl group : Suggests possible interactions with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit diverse antimicrobial activities. The presence of the thioether linkage in this compound may enhance its interaction with microbial targets. A comparative analysis of related compounds shows that those containing bromine and sulfur often demonstrate increased potency against bacterial strains.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial |
| 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer |
| 2-(4-Isopropoxyphenyl)thiazole | Thiazole + Phenyl | Antifungal |
This table illustrates how the specific combination of thioether, imidazole, and ketone functionalities in the target compound may confer unique properties compared to others.
Anticancer Potential
Research has shown that imidazole derivatives can exhibit significant anticancer activity. For instance, studies on structurally similar compounds have reported IC50 values indicating effective inhibition of cancer cell lines. The mechanism often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization. This suggests that the target compound may also possess similar anticancer properties due to its structural characteristics.
The biological activity of this compound likely involves:
- Enzyme Interaction : The imidazole ring can interact with enzymes containing histidine residues.
- Receptor Modulation : The bromobenzylthio group may facilitate binding to specific receptors, influencing various signaling pathways.
- Stability Enhancement : The methoxy group could enhance the compound's stability and solubility in biological systems.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromobenzyl substituents showed enhanced activity compared to their non-brominated counterparts.
- Anticancer Activity Assessment : In vitro assays demonstrated that similar imidazole compounds exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of electron-donating groups like methoxy significantly improved their activity.
属性
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDKRYTABUKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













